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Compound of Interest

Compound Name: 12-Tridecenal

CAS No.: 63618-39-3

Cat. No.: B3276200

Get Quote

Executive Summary
In modern flavor chemistry and neurogastronomy, 12-Tridecenal (CAS: 63618-39-3)[1]

represents a highly polarizing and functionally critical volatile compound. As a long-chain

unsaturated aliphatic aldehyde, it is a primary contributor to the characteristic aroma of

Coriandrum sativum (cilantro/coriander)[2] and is also found in the essential oils of Persea

bombycina.

For flavor scientists and drug development professionals targeting olfactory modulation, 12-
tridecenal is uniquely important due to its bimodal sensory perception. Depending on the

consumer's genetic makeup—specifically a single nucleotide polymorphism (SNP rs72921001)

linked to the OR6A2 olfactory receptor[3]—this compound is perceived either as a fresh,

citrusy, green note or as a pungent, soapy, and metallic off-note[4][5]. This application note

provides comprehensive physicochemical data, mechanistic insights into its receptor biology,

and validated protocols for both sensory analysis and in vitro receptor screening.
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To effectively formulate with 12-tridecenal or utilize it in high-throughput screening (HTS),

researchers must account for its high hydrophobicity and susceptibility to oxidation.

Table 1: Chemical and Sensory Properties of 12-Tridecenal

Parameter Specification / Descriptor
Causality / Formulation
Impact

Chemical Formula C₁₃H₂₄O

Long hydrocarbon chain

dictates high lipophilicity

(requires emulsifiers in

aqueous assays).

Molecular Weight 196.33 g/mol

High molecular weight for an

aldehyde; results in a lower

vapor pressure and acts as a

middle/base note.

Functional Group Terminal Aldehyde (-CHO)

Highly reactive; prone to auto-

oxidation into 12-tridecenoic

acid. Requires storage under

inert gas (Nitrogen/Argon).

Sensory Descriptors
Waxy, Aldehydic, Citrus,

Green, Soapy

Concentration-dependent.

Trace amounts yield "fresh

green"; high doses trigger

"soapy/bug-like" perception.

Solubility
Soluble in Ethanol, DMSO,

Triacetin

Insoluble in water. DMSO is

the mandatory vehicle for in

vitro cellular assays to ensure

bioavailability.

Mechanistic Insights: The OR6A2 Signaling Pathway
The sensory dichotomy of 12-tridecenal is not a matter of taste bud variation, but rather a

direct result of olfactory signal transduction. 12-Tridecenal acts as a potent ligand for OR6A2,

a G-protein-coupled receptor (GPCR) expressed in the olfactory epithelium[3].
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When 12-tridecenal binds to the extracellular pocket of OR6A2, it induces a conformational

change that activates the olfactory-specific G-protein ( Gαolf​). This triggers a signaling cascade

involving Adenylate Cyclase 3 (AC3), leading to the accumulation of cyclic AMP (cAMP). The

cAMP opens Cyclic Nucleotide-Gated (CNG) ion channels, causing an influx of Ca2+ and Na+ ,

which depolarizes the olfactory sensory neuron and sends an action potential to the olfactory

bulb. Individuals with the rs72921001 variant possess a hyper-sensitized or structurally altered

OR6A2 receptor that overwhelmingly interprets this specific aldehyde structure as "soapy"[3]

[4].
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Fig 1: Olfactory signal transduction pathway of 12-Tridecenal via the OR6A2 GPCR.
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Experimental Protocols
Protocol A: In Vitro OR6A2 Activation Assay (CRE-
Luciferase Reporter)
Objective: To quantify the receptor activation potential of 12-tridecenal and screen for potential

flavor-masking antagonists. Scientific Rationale: Olfactory receptors notoriously fail to traffic to

the cell membrane in heterologous expression systems. This protocol utilizes the chaperone

protein RTP1S to ensure OR6A2 reaches the membrane of HEK293T cells, creating a self-

validating, robust assay system.

Materials:

HEK293T Cell Line

Plasmids: pCI-OR6A2, pCI-RTP1S, pGL4.29 (CRE-luciferase), pRL-SV40 (Renilla luciferase

for normalization).

12-Tridecenal (Analytical standard, ≥ 98% purity)

IBMX (Isobutylmethylxanthine) - Phosphodiesterase inhibitor to prevent cAMP degradation.

Step-by-Step Methodology:

Cell Culture & Seeding: Seed HEK293T cells in a 96-well plate at a density of 2×104

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

Transfection: Co-transfect the cells using Lipofectamine 3000 with 100 ng pCI-OR6A2, 50 ng

pCI-RTP1S, 50 ng pGL4.29, and 10 ng pRL-SV40 per well. Causality: The Renilla plasmid

acts as an internal control to normalize transfection efficiency and cell viability, ensuring data

trustworthiness.

Ligand Preparation: Prepare a 100 mM stock of 12-tridecenal in anhydrous DMSO. Perform

serial dilutions in CD293 chemically defined medium containing 500 µM IBMX. Critical Step:

The final DMSO concentration applied to cells must not exceed 0.1% to prevent solvent-

induced cytotoxicity.
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Stimulation: 24 hours post-transfection, aspirate the growth medium and add 50 µL of the 12-
tridecenal dilutions to the wells. Incubate for 4 hours at 37°C.

Detection: Lyse the cells and measure luminescence using a Dual-Luciferase Reporter

Assay System. Calculate the relative luminescence units (RLU) by dividing Firefly luciferase

activity by Renilla luciferase activity.

Validation: Use Decanal (a known OR6A2 agonist) as a positive control, and an empty pCI

vector (no OR6A2) as a negative control to rule out endogenous receptor activation.

Protocol B: Gas Chromatography-Olfactometry (GC-O) &
Aroma Extract Dilution Analysis (AEDA)
Objective: To determine the Flavor Dilution (FD) factor and sensory threshold of 12-tridecenal
in complex flavor matrices (e.g., synthetic cilantro extracts).

Step-by-Step Methodology:

Extraction: Extract 50g of the target flavor matrix with 150 mL of dichloromethane (DCM).

Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​) and concentrate to 1 mL

under a gentle stream of ultra-pure nitrogen. Causality: Nitrogen prevents the auto-oxidation

of the terminal aldehyde group during concentration.

Dilution Series: Prepare a stepwise 1:3 dilution series of the concentrated extract using DCM

(e.g., 1:3, 1:9, 1:27, up to 1:2187).

GC-O Parameters:

Column: DB-WAX polar capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

Injection: 1 µL, splitless mode at 250°C.

Oven Program: 40°C (hold 2 min), ramp at 6°C/min to 240°C (hold 10 min).

Effluent Split: 1:1 ratio to Flame Ionization Detector (FID) and Olfactory Sniffing Port

(humidified with warm water to prevent nasal mucosa dehydration).
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Sensory Evaluation: A panel of trained flavorists (pre-screened for the rs72921001 SNP to

ensure a mix of "soapy" and "non-soapy" perceivers) sniffs the effluent. The highest dilution

at which the 12-tridecenal odor is still detected defines its FD factor.

Formulation Guidelines & Dosing
When utilizing 12-tridecenal in commercial flavor or fragrance development, dosing must be

strictly controlled. Overdosing rapidly shifts the profile from "fresh botanical" to "industrial

detergent."

Table 2: Recommended Dosing and Application Matrix

Application Category
Recommended Dosage
(ppm)

Formulation Notes &
Synergies

Savory Flavors (Salsa, Taco) 0.05 - 0.2 ppm

Synergizes with (E)-2-decenal

and linalool to recreate

authentic cilantro leaf profiles.

Citrus Beverages 0.01 - 0.05 ppm

Adds "peel-like" green depth to

sweet orange and grapefruit

formulations.

Fine Fragrance 0.1 - 0.5 ppm

Acts as a top-to-middle note

modifier. Must be stabilized

with antioxidants (e.g., BHT or

Tocopherol) to prevent

degradation into 12-tridecenoic

acid.

Receptor Antagonist Screening 10 - 100 µM (In Vitro)

Used as the baseline agonist

to screen novel compounds

capable of blocking OR6A2,

aiming to "cure" the soapy

perception of cilantro.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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